molecular formula C47H65NO3PPdS+ B14882756 Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

Cat. No.: B14882756
M. Wt: 861.5 g/mol
InChI Key: RWNNUNWRORBXQJ-UHFFFAOYSA-O
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Description

XPhos Pd G4: is a palladium-based precatalyst developed as part of the Buchwald precatalyst series. These compounds are highly active and versatile, making them valuable tools for cross-coupling reactions. XPhos Pd G4 is particularly known for its stability in air, moisture, and thermal conditions, as well as its solubility in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of XPhos Pd G4 involves the combination of dicyclohexylphosphine with a biphenyl ligand and palladium. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of XPhos Pd G4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s stability and reactivity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: XPhos Pd G4 is primarily used in cross-coupling reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryls, arylamines, and substituted alkenes .

Scientific Research Applications

XPhos Pd G4 has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of XPhos Pd G4 involves the formation of an active palladium species through reductive elimination. This active species then participates in the catalytic cycle of cross-coupling reactions. The molecular targets include aryl halides and boronic acids, which undergo oxidative addition, transmetalation, and reductive elimination to form the desired products .

Comparison with Similar Compounds

Uniqueness: XPhos Pd G4 stands out due to its high stability, solubility in organic solvents, and versatility in various cross-coupling reactions. Its ability to perform under mild conditions and produce high yields makes it a preferred choice for many researchers .

Properties

Molecular Formula

C47H65NO3PPdS+

Molecular Weight

861.5 g/mol

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

InChI

InChI=1S/C33H49P.C13H11N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

RWNNUNWRORBXQJ-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

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